molecular formula C12H14FNO2 B2468131 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone CAS No. 1342368-96-0

2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone

Cat. No. B2468131
CAS RN: 1342368-96-0
M. Wt: 223.247
InChI Key: TYOIMCMCGQYYBH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone, also known as 4F-EPH, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been used as a research chemical due to its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone involves the inhibition of dopamine and norepinephrine reuptake. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, motivation, and attention. Additionally, 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone has been shown to have an affinity for serotonin receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone are not fully understood. However, it has been shown to increase dopamine and norepinephrine levels in the brain, which can result in increased alertness, motivation, and mood elevation. Additionally, 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone has been shown to have anxiolytic and analgesic effects, which suggest that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone in lab experiments is its potential therapeutic applications. It has been shown to have anxiolytic, analgesic, and antidepressant effects, which make it a potential candidate for the treatment of various psychiatric and neurological disorders. However, one limitation of using 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone in lab experiments is its potential for abuse. As a psychoactive substance, it may be difficult to control its use and prevent its misuse.

Future Directions

There are several future directions for the research on 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone. One direction is to investigate its potential as a treatment for depression, ADHD, anxiety, and chronic pain. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitters and receptors. Additionally, more research is needed to determine the safety and potential for abuse of 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone involves the reaction of 4-fluoroacetophenone with 3-hydroxypyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction yields 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone as a white crystalline powder. The purity of the compound can be determined by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone has been used as a research chemical to investigate its potential therapeutic effects. It has been studied for its ability to act as a dopamine and norepinephrine reuptake inhibitor, which suggests that it may have potential as a treatment for depression and attention deficit hyperactivity disorder (ADHD). Additionally, 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone has been shown to have anxiolytic and analgesic effects, which make it a potential candidate for the treatment of anxiety and chronic pain.

properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)7-12(16)14-6-5-11(15)8-14/h1-4,11,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOIMCMCGQYYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one

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